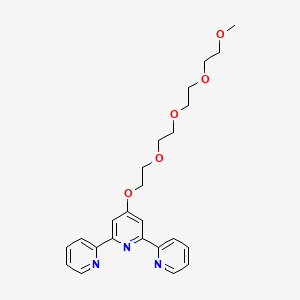![molecular formula C37H51N3 B6318994 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine CAS No. 1326217-95-1](/img/structure/B6318994.png)
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine (DTBEP) is an organic compound that has been studied for its potential applications in the scientific research field. DTBEP is an aromatic heterocyclic chemical compound, with a molecular formula of C17H26N2. It is a colorless solid with a melting point of 52-53 °C.
Mecanismo De Acción
The mechanism of action of 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine is still not fully understood. It is believed that the compound acts as a ligand, binding to metal ions and forming a complex. This complex can then be used to catalyze organic reactions.
Biochemical and Physiological Effects
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic in mice and rats, and it has been shown to have antioxidant properties. It has also been studied for its potential anti-inflammatory and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic. However, its mechanism of action is still not fully understood, and further research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
Future research on 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine should focus on understanding its mechanism of action and exploring its potential applications in the pharmaceutical and agricultural industries. Additionally, further research should be conducted to better understand its biochemical and physiological effects, and to determine its potential toxicity. Other potential areas of research include exploring its potential as a catalyst in organic reactions, and its potential use as a ligand in coordination chemistry.
Métodos De Síntesis
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine can be synthesized from 2,6-dichloropyridine and 1-(3,5-di-tert-butylphenylimino)ethane in the presence of a base. The reaction is conducted at a temperature of 25-30 °C and a pressure of 200 psi. The reaction time is typically around 2 hours.
Aplicaciones Científicas De Investigación
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine has been studied for its potential applications in the scientific research field. It has been used as a ligand in coordination chemistry, in the synthesis of heterocyclic compounds, and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Propiedades
IUPAC Name |
N-(3,5-ditert-butylphenyl)-1-[6-[N-(3,5-ditert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51N3/c1-24(38-30-20-26(34(3,4)5)18-27(21-30)35(6,7)8)32-16-15-17-33(40-32)25(2)39-31-22-28(36(9,10)11)19-29(23-31)37(12,13)14/h15-23H,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMPHPGWBXLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)





![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)